5-Amino-3-methoxypyrazine-2-carbonitrile
Overview
Description
5-Amino-3-methoxypyrazine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C6H6N4O. It is characterized by the presence of an amino group, a methoxy group, and a carbonitrile group attached to a pyrazine ring. This compound is typically a solid, ranging in color from white to light yellow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methoxypyrazine-2-carbonitrile can be achieved through various methods. One common approach involves the reaction of 3-methoxypyrazine-2-carbonitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-3-methoxypyrazine-2-carbonitrile can undergo oxidation reactions, where the amino group may be converted to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives with altered functional groups.
Substitution: Compounds with different functional groups replacing the amino or methoxy groups.
Scientific Research Applications
Chemistry: 5-Amino-3-methoxypyrazine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of molecules that can interact with specific biological targets .
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Amino-3-methoxypyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The carbonitrile group may also participate in interactions that influence the compound’s overall activity .
Comparison with Similar Compounds
5-Amino-2-pyridinecarbonitrile: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Methoxypyrazine-2-carbonitrile: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 5-Amino-3-methoxypyrazine-2-carbonitrile is unique due to the presence of both an amino group and a methoxy group on the pyrazine ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential in various applications .
Properties
IUPAC Name |
5-amino-3-methoxypyrazine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-4(2-7)9-3-5(8)10-6/h3H,1H3,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELFKJVIXURHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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